molecular formula C19H16Cl2N4O4S B2833662 {2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate CAS No. 338422-46-1

{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate

Cat. No.: B2833662
CAS No.: 338422-46-1
M. Wt: 467.32
InChI Key: AAXHSBXXXNDYAE-UHFFFAOYSA-N
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Description

The compound {2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate is a synthetic organic molecule characterized by its unique structure, which includes a dichlorobenzyl group, a sulfanyl linkage, an imidazole ring, and a nitrophenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate typically involves multiple steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized via a condensation reaction between glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Dichlorobenzyl Group: The imidazole core is then reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the dichlorobenzyl-substituted imidazole.

    Sulfanyl Linkage Formation: The sulfanyl group is introduced by reacting the dichlorobenzyl-substituted imidazole with a thiol reagent, such as thiourea, followed by oxidation.

    Carbamate Formation: Finally, the carbamate moiety is introduced by reacting the sulfanyl-substituted imidazole with 4-nitrophenyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation of the sulfanyl group.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas for reduction of the nitro group.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmacologically active agent. The presence of the imidazole ring suggests possible interactions with biological targets such as enzymes or receptors, while the nitrophenyl carbamate moiety could confer specific binding properties or biological activity.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of {2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its imidazole ring, potentially inhibiting or modulating their activity. The nitrophenyl carbamate group could also play a role in binding to specific molecular targets, influencing the compound’s overall biological effect.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(2,6-dichlorobenzyl)sulfanyl]-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate
  • {2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-4-yl}methyl N-(4-nitrophenyl)carbamate
  • {2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(3-nitrophenyl)carbamate

Uniqueness

The unique combination of the dichlorobenzyl group, sulfanyl linkage, imidazole ring, and nitrophenyl carbamate moiety distinguishes {2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate from similar compounds. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a compound of particular interest for further research and development.

Properties

IUPAC Name

[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methyl N-(4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O4S/c1-24-14(9-22-18(24)30-11-15-16(20)3-2-4-17(15)21)10-29-19(26)23-12-5-7-13(8-6-12)25(27)28/h2-9H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXHSBXXXNDYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=C(C=CC=C2Cl)Cl)COC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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